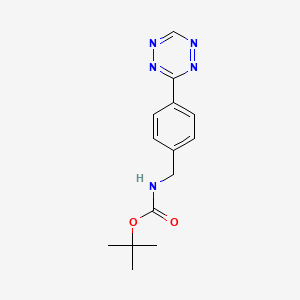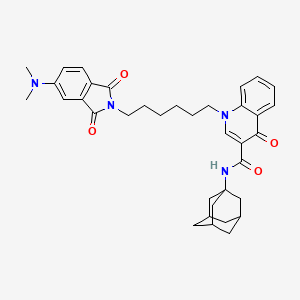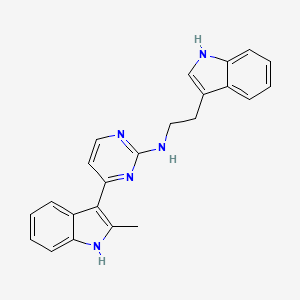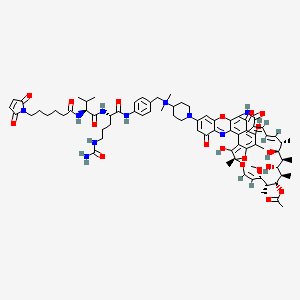
tert-Butyl (4-(1,2,4,5-tetrazin-3-yl)benzyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo es un compuesto químico con la fórmula molecular C15H19N5O2. Es un derivado del carbamato, que es un compuesto orgánico derivado del ácido carbámico. Este compuesto es conocido por su estructura única, que incluye un anillo de tetrazina, lo que lo hace de interés en varios campos de la investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo generalmente implica múltiples pasos. Un método común involucra la reacción de carbamato con derivados de tetrazina. Por ejemplo, una mezcla agitada de carbamato, acetonitrilo y dicloruro de níquel anhidro se trata gota a gota con hidracina. La mezcla de reacción se agita luego a 60 °C durante 24 horas. Después, se agrega cuidadosamente una solución de nitrito de sodio en agua, seguida de ácido clorhídrico hasta que cesa la evolución de óxidos de nitrógeno. La solución resultante se extrae con acetato de etilo, se seca sobre sulfato de magnesio y se concentra. El residuo se purifica por cromatografía en columna para obtener el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para el Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo no están bien documentados en el dominio público. el enfoque general involucra escalar los métodos de síntesis de laboratorio con modificaciones apropiadas para garantizar la seguridad, la eficiencia y la rentabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se puede reducir utilizando agentes reductores comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético, diclorometano y acetato de etilo. Las condiciones de reacción varían según el producto deseado, pero a menudo involucran temperaturas controladas y solventes específicos .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la reacción con ácido trifluoroacético en diclorometano a temperatura ambiente puede producir (4-(1,2,4,5-tetrazin-3-il)fenil)metanamina sal de ácido trifluoroacético .
Aplicaciones Científicas De Investigación
El Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en varios procesos de síntesis química.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción del Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo involucra su interacción con objetivos moleculares y vías específicos. Se sabe que el anillo de tetrazina en el compuesto participa en reacciones bioortogonales, que son reacciones químicas que pueden ocurrir dentro de sistemas vivos sin interferir con los procesos bioquímicos nativos. Esta propiedad lo hace útil en varias aplicaciones biológicas y médicas .
Comparación Con Compuestos Similares
Compuestos Similares
- Carbamato de (4-(6-metil-1,2,4,5-tetrazin-3-il)bencilo)terc-butilo
- Clorhidrato de metiltetrazina-amina
Singularidad
El Carbamato de (4-(1,2,4,5-tetrazin-3-il)bencilo)terc-butilo es único debido a su estructura específica, que incluye un anillo de tetrazina. Esta estructura imparte propiedades químicas y biológicas únicas, lo que lo hace diferente de otros compuestos similares .
Propiedades
Fórmula molecular |
C14H17N5O2 |
|---|---|
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H17N5O2/c1-14(2,3)21-13(20)15-8-10-4-6-11(7-5-10)12-18-16-9-17-19-12/h4-7,9H,8H2,1-3H3,(H,15,20) |
Clave InChI |
XMQNAMRTNCVNQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide](/img/structure/B11932292.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)


![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
![2-[3-[[2-fluoro-5-(3-fluorophenyl)benzoyl]amino]phenoxy]acetic acid](/img/structure/B11932338.png)
![5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrate;hydrochloride](/img/structure/B11932342.png)


